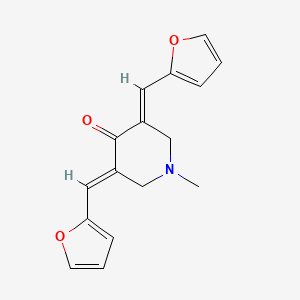
3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperidinone core substituted with two furan-2-ylmethylene groups at positions 3 and 5, and a methyl group at position 1. Its distinct structure makes it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one typically involves the condensation of 1-methylpiperidin-4-one with furan-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the furan-2-ylmethylene groups at the 3 and 5 positions of the piperidinone ring. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives or other reduced products.
Substitution: The furan rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides, while nucleophilic substitution can be achieved using nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings may yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of substituted furan derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation. The exact molecular pathways involved would require further investigation to elucidate.
Comparison with Similar Compounds
3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one can be compared with other similar compounds, such as:
3,5-Bis(thiophen-2-ylmethylene)-1-methylpiperidin-4-one: This compound features thiophene rings instead of furan rings, which may result in different chemical and biological properties.
3,5-Bis(benzofuran-2-ylmethylene)-1-methylpiperidin-4-one:
3,5-Bis(pyridin-2-ylmethylene)-1-methylpiperidin-4-one: Substitution with pyridine rings introduces nitrogen atoms, which can affect the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of furan rings and a piperidinone core, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis(furan-2-ylmethylidene)-1-methylpiperidin-4-one |
InChI |
InChI=1S/C16H15NO3/c1-17-10-12(8-14-4-2-6-19-14)16(18)13(11-17)9-15-5-3-7-20-15/h2-9H,10-11H2,1H3/b12-8+,13-9+ |
InChI Key |
QQHADRRKKGASTC-QHKWOANTSA-N |
Isomeric SMILES |
CN1C/C(=C\C2=CC=CO2)/C(=O)/C(=C/C3=CC=CO3)/C1 |
Canonical SMILES |
CN1CC(=CC2=CC=CO2)C(=O)C(=CC3=CC=CO3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















